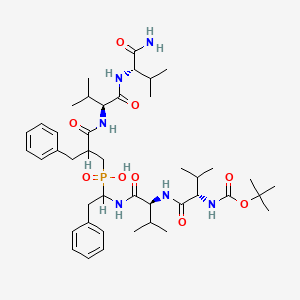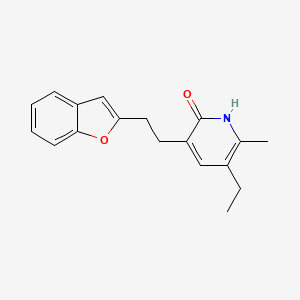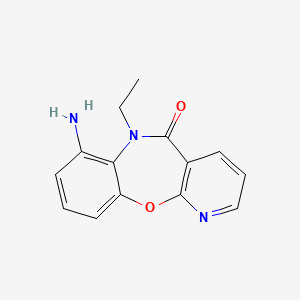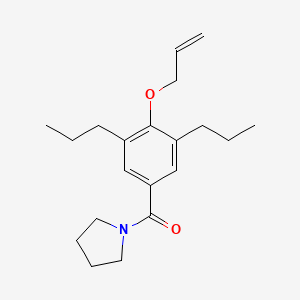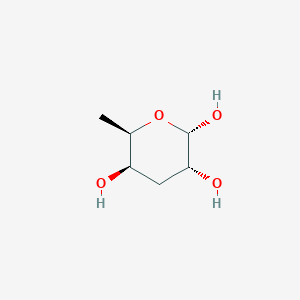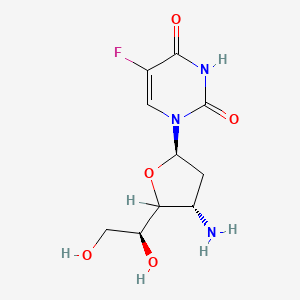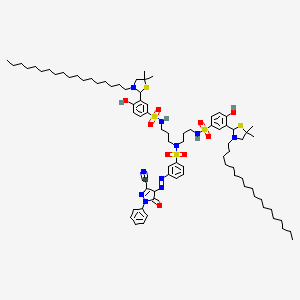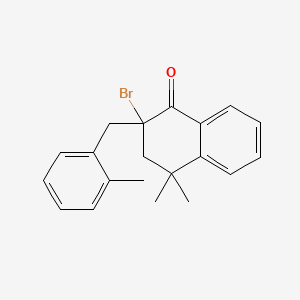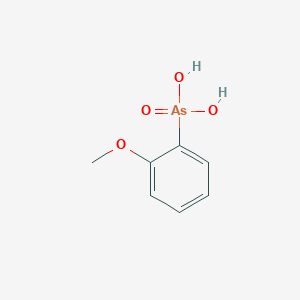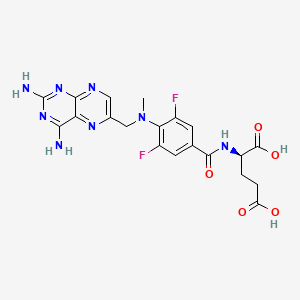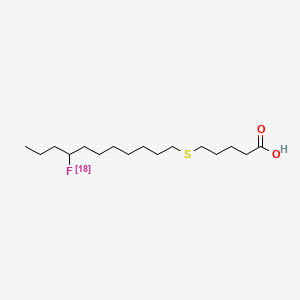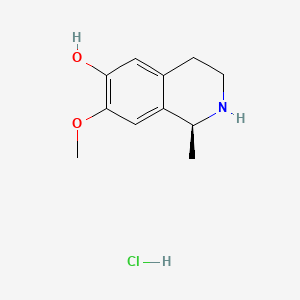
(-)-Salsoline hydrochloride
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(-)-Salsoline hydrochloride: is a chemical compound that belongs to the class of isoquinoline alkaloids. It is a derivative of salsoline, which is found in various plant species. This compound is of interest due to its potential pharmacological properties and its role in scientific research.
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of (-)-Salsoline hydrochloride typically involves the reduction of salsoline. One common method is the catalytic hydrogenation of salsoline in the presence of a palladium catalyst. The reaction is carried out under mild conditions, typically at room temperature and atmospheric pressure. The resulting product is then treated with hydrochloric acid to form the hydrochloride salt.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and continuous flow systems to ensure efficient production. The reaction conditions are optimized to maximize yield and purity, and the final product is subjected to rigorous quality control measures.
化学反应分析
Types of Reactions: (-)-Salsoline hydrochloride undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding quinoline derivatives.
Reduction: Further reduction can lead to the formation of tetrahydroisoquinoline derivatives.
Substitution: It can undergo nucleophilic substitution reactions, particularly at the nitrogen atom.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Catalytic hydrogenation using palladium or platinum catalysts.
Substitution: Nucleophiles such as alkyl halides or acyl chlorides are used under basic conditions.
Major Products Formed:
Oxidation: Quinoline derivatives.
Reduction: Tetrahydroisoquinoline derivatives.
Substitution: Various substituted isoquinoline derivatives.
科学研究应用
Chemistry: In chemistry, (-)-Salsoline hydrochloride is used as a precursor for the synthesis of more complex isoquinoline derivatives. It serves as a building block in the development of new compounds with potential pharmacological activities.
Biology: In biological research, this compound is studied for its effects on various biological systems. It has been shown to interact with neurotransmitter receptors and enzymes, making it a valuable tool in neuropharmacology studies.
Medicine: In medicine, this compound is investigated for its potential therapeutic effects. It has shown promise in the treatment of neurological disorders due to its ability to modulate neurotransmitter activity.
Industry: In the industrial sector, this compound is used in the production of pharmaceuticals and agrochemicals. Its derivatives are employed in the synthesis of active pharmaceutical ingredients and crop protection agents.
作用机制
The mechanism of action of (-)-Salsoline hydrochloride involves its interaction with neurotransmitter receptors and enzymes. It acts as an agonist or antagonist at various receptor sites, modulating the activity of neurotransmitters such as dopamine and serotonin. This modulation affects neuronal signaling pathways, leading to changes in physiological and behavioral responses.
相似化合物的比较
Salsoline: The parent compound from which (-)-Salsoline hydrochloride is derived.
Tetrahydroisoquinoline: A reduced form of salsoline with similar pharmacological properties.
Quinoline: An oxidized derivative of salsoline with distinct chemical and biological activities.
Uniqueness: this compound is unique due to its specific stereochemistry and its ability to interact with multiple neurotransmitter systems. This makes it a versatile compound in both research and therapeutic applications.
属性
CAS 编号 |
881-26-5 |
|---|---|
分子式 |
C11H16ClNO2 |
分子量 |
229.70 g/mol |
IUPAC 名称 |
(1S)-7-methoxy-1-methyl-1,2,3,4-tetrahydroisoquinolin-6-ol;hydrochloride |
InChI |
InChI=1S/C11H15NO2.ClH/c1-7-9-6-11(14-2)10(13)5-8(9)3-4-12-7;/h5-7,12-13H,3-4H2,1-2H3;1H/t7-;/m0./s1 |
InChI 键 |
PZZVNEZKNWRZEG-FJXQXJEOSA-N |
手性 SMILES |
C[C@H]1C2=CC(=C(C=C2CCN1)O)OC.Cl |
规范 SMILES |
CC1C2=CC(=C(C=C2CCN1)O)OC.Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


